molecular formula C14H13N4NaO6S B13787179 Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt CAS No. 67923-59-5

Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt

Cat. No.: B13787179
CAS No.: 67923-59-5
M. Wt: 388.33 g/mol
InChI Key: AKBVBRIQHNQBFO-UHFFFAOYSA-M
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Description

Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt is a complex organic compound. It is characterized by the presence of a methanesulfonic acid group attached to an azo dye structure. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt typically involves the diazotization of 4-nitroaniline followed by coupling with 2-methoxy-4-aminophenol. The resulting azo compound is then sulfonated using methanesulfonic acid. The final step involves neutralization with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and sulfonic acid groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products

    Oxidation: Oxidized azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted azo compounds depending on the reagents used.

Scientific Research Applications

Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The methanesulfonic acid group enhances its solubility and reactivity. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, disodium salt
  • Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, potassium salt

Uniqueness

Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in water and various organic solvents, along with its vibrant color, make it particularly valuable in dyeing and pigmentation applications.

Properties

CAS No.

67923-59-5

Molecular Formula

C14H13N4NaO6S

Molecular Weight

388.33 g/mol

IUPAC Name

sodium;[2-methoxy-4-[(4-nitrophenyl)diazenyl]anilino]methanesulfonate

InChI

InChI=1S/C14H14N4O6S.Na/c1-24-14-8-11(4-7-13(14)15-9-25(21,22)23)17-16-10-2-5-12(6-3-10)18(19)20;/h2-8,15H,9H2,1H3,(H,21,22,23);/q;+1/p-1

InChI Key

AKBVBRIQHNQBFO-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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